2-(4-Methylpiperidin-1-yl)isonicotinonitrile

Descripción

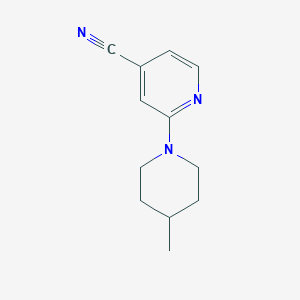

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is a heterocyclic compound featuring an isonicotinonitrile backbone (pyridine-4-carbonitrile) substituted at the 2-position with a 4-methylpiperidin-1-yl group. Its molecular formula is C₁₁H₁₅N₃, with a molecular weight of 189.26 g/mol. The piperidine ring contributes conformational flexibility, while the methyl group enhances lipophilicity. Such structural features are common in medicinal chemistry, where piperidine derivatives are often explored for bioactivity, such as kinase inhibition or receptor modulation .

Propiedades

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-3-6-15(7-4-10)12-8-11(9-13)2-5-14-12/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMKISKZYBZTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640863 | |

| Record name | 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016839-37-4 | |

| Record name | 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The synthesis generally involves the nucleophilic substitution of a halogenated isonicotinonitrile derivative (usually 2-halogen or 5-bromo substituted) with the corresponding methylpiperidine. The reaction proceeds via the displacement of the halogen by the nucleophilic nitrogen of the piperidine ring.

- Starting materials: 2-halogen or 5-bromoisonicotinonitrile and 4-methylpiperidine.

- Solvents: Dichloromethane (DCM), ethanol, or other polar aprotic solvents.

- Catalysts: Sometimes acid or base catalysts are used to enhance nucleophilicity or stabilize intermediates.

- Temperature: Ambient to reflux conditions depending on solvent and reactivity.

- Purification: Recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure product.

This approach is supported by the synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile, where 5-bromoisonicotinonitrile reacts with 3-methylpiperidine under controlled conditions to yield the product.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-halogen or 5-bromoisonicotinonitrile + 4-methylpiperidine | Nucleophilic substitution reaction where the nitrogen atom of 4-methylpiperidine attacks the electrophilic carbon attached to the halogen on isonicotinonitrile. |

| 2 | Solvent: Dichloromethane or ethanol | Provides medium for reaction, choice depends on solubility and reaction kinetics. |

| 3 | Temperature: Ambient to reflux | Heating may be required to drive the reaction to completion. |

| 4 | Catalyst: Optional (acid or base) | To facilitate nucleophilic substitution if necessary. |

| 5 | Purification: Recrystallization or chromatography | To isolate the pure 2-(4-Methylpiperidin-1-yl)isonicotinonitrile. |

Industrial and Scale-Up Considerations

In industrial synthesis, batch or continuous flow methods are optimized to maximize yield and purity while minimizing cost and environmental impact. Automated systems and analytical controls ensure reproducibility and quality. Solvent recovery and catalyst recycling may be implemented to improve sustainability.

Analytical and Characterization Data

While specific analytical data for this compound are scarce in the public domain, analogous compounds have been characterized by:

- NMR Spectroscopy: To confirm substitution pattern and methyl group position on the piperidine ring.

- Mass Spectrometry: To verify molecular weight.

- IR Spectroscopy: To confirm nitrile group presence.

- Melting Point Determination: For purity assessment.

- Chromatography (HPLC/GC): To assess purity and reaction completion.

Summary Table: Preparation Parameters for this compound

| Parameter | Details |

|---|---|

| Starting materials | 2-halogen or 5-bromoisonicotinonitrile, 4-methylpiperidine |

| Solvents | Dichloromethane, ethanol |

| Catalysts | Optional acid/base catalysts |

| Temperature | Ambient to reflux |

| Reaction type | Nucleophilic substitution |

| Purification methods | Recrystallization, chromatography |

| Characterization | NMR, MS, IR, melting point, HPLC/GC |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylpiperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 2-(4-Methylpiperidin-1-yl)isonicotinonitrile serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology

- Biological Activity : Research has indicated that the compound may influence the central nervous system (CNS), potentially modulating neurotransmitter activity. It is under investigation for its effects on neurological conditions, showcasing promise in neuropharmacology.

Medicine

- Pharmaceutical Development : The compound is being explored for its therapeutic potential, particularly in developing drugs targeting neurological disorders. Its structural features suggest it may interact favorably with biological targets involved in neurotransmission.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials that require specific functional properties.

Case Studies

- Neuropharmacological Studies : Recent studies have focused on the compound's effects on neurotransmitter systems. For instance, experiments have demonstrated its ability to enhance synaptic plasticity in animal models, suggesting a potential role in treating cognitive disorders.

- Drug Development Initiatives : Collaborative research efforts have led to the identification of derivatives of this compound that exhibit enhanced efficacy against specific neurological targets. These derivatives are currently undergoing preclinical trials to assess their therapeutic viability.

- Industrial Applications : The compound has been incorporated into formulations aimed at improving material properties in specialty chemical production, showcasing its versatility beyond medicinal applications.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

| Property | 2-(4-Methylpiperidin-1-yl)isonicotinonitrile | 2-(4-Chloropiperidin-1-yl)isonicotinonitrile |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₃ | C₁₁H₁₂ClN₃ |

| Molecular Weight | 189.26 g/mol | 221.69 g/mol |

| Substituent | 4-Methylpiperidine | 4-Chloropiperidine |

| Lipophilicity (LogP) | Estimated ~1.8 (methyl enhances hydrophobicity) | Estimated ~2.5 (chlorine increases LogP) |

| Hydrogen Bond Acceptors | 3 | 3 |

| Topological Polar Surface Area (TPSA) | 43.3 Ų | 43.3 Ų |

Key Observations :

- The chloro analog has a higher molecular weight due to chlorine’s atomic mass.

- Both compounds share identical hydrogen bond acceptors and TPSA, indicating similar passive diffusion capabilities.

Actividad Biológica

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring substituted with a methyl group and an isonicotinonitrile moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been found effective against several bacterial strains, demonstrating inhibition of growth through interference with bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-methylpiperidin-1-yl)isonicotinonitrile, and how can reaction yields be improved?

Methodology :

- Nucleophilic substitution : React 2-chloroisonicotinonitrile with 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield improvement : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of 2-chloroisonicotinonitrile to 4-methylpiperidine) to minimize side products .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodology :

- X-ray crystallography : Co-crystallize the compound with metal salts (e.g., Cd(SeCN)₂) to stabilize the structure for single-crystal analysis. Use SHELXL for refinement to resolve octahedral coordination geometry .

- Spectroscopy :

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to kinase targets like DLK?

Methodology :

- Target preparation : Retrieve DLK (MAP3K12) crystal structure (PDB ID: e.g., 5CE0) and prepare the binding pocket using AutoDock Tools .

- Ligand parameterization : Assign partial charges and torsional parameters to the compound using Gaussian09 (B3LYP/6-31G* level).

- Docking protocol : Run 100 docking trials with Lamarckian genetic algorithms (GA) in AutoDock Vina. Validate results against experimental IC₅₀ data (e.g., Ki = 0.5 nM for DLK inhibitors) .

- Post-docking analysis : Calculate binding free energies (ΔG) and identify key interactions (e.g., hydrogen bonds with Glu98, hydrophobic contacts with Leu102) .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

Methodology :

- Data validation : Cross-validate experimental XRD bond lengths/angles (e.g., Cd–N = 2.35 Å) with DFT-optimized geometries. Use Mercury software to visualize discrepancies .

- Refinement protocols : Apply SHELXL constraints (e.g., SIMU/ISOR for thermal motion) to reduce overfitting in low-resolution datasets .

- Multi-method integration : Combine XRD with solid-state NMR to resolve ambiguities in piperidine ring conformation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodology :

- Substituent variation : Synthesize analogs with fluorinated piperidine rings (e.g., 3,3-difluoropyrrolidine) to improve metabolic stability. Assess inhibitory activity via kinase assays .

- Pharmacophore mapping : Identify critical moieties (e.g., nitrile group for H-bonding, piperidine for solubility) using MOE or Schrödinger Phase .

- In vitro testing : Screen derivatives against DLK and related kinases (e.g., LZK) to evaluate selectivity. Use IC₅₀ values and selectivity indices (SI > 100) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.